2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate 2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate
Brand Name: Vulcanchem
CAS No.: 53404-10-7
VCID: VC18696318
InChI: InChI=1S/C17H23Cl3O3/c1-5-12(6-10(2)3)9-22-17(21)11(4)23-16-8-14(19)13(18)7-15(16)20/h7-8,10-12H,5-6,9H2,1-4H3
SMILES:
Molecular Formula: C17H23Cl3O3
Molecular Weight: 381.7 g/mol

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate

CAS No.: 53404-10-7

Cat. No.: VC18696318

Molecular Formula: C17H23Cl3O3

Molecular Weight: 381.7 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate - 53404-10-7

Specification

CAS No. 53404-10-7
Molecular Formula C17H23Cl3O3
Molecular Weight 381.7 g/mol
IUPAC Name (2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)propanoate
Standard InChI InChI=1S/C17H23Cl3O3/c1-5-12(6-10(2)3)9-22-17(21)11(4)23-16-8-14(19)13(18)7-15(16)20/h7-8,10-12H,5-6,9H2,1-4H3
Standard InChI Key FHZWKJQPDFHFTI-UHFFFAOYSA-N
Canonical SMILES CCC(CC(C)C)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate consists of:

  • Phenoxy backbone: A 2,4,5-trichlorophenoxy group, providing lipophilicity and resistance to microbial degradation.

  • Ester linkage: A propanoate ester bonded to a branched 2-ethyl-4-methylpentyl chain, enhancing solubility in non-polar matrices.

Molecular Formula: C17H23Cl3O3\text{C}_{17}\text{H}_{23}\text{Cl}_3\text{O}_3
Molecular Weight: 397.72 g/mol (calculated from atomic masses).

Comparative Physicochemical Properties

Table 1 contrasts this compound with the structurally similar 2,4-D 2-ethyl-4-methylpentyl ester :

Property2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate2,4-D 2-ethyl-4-methylpentyl ester
Density (g/cm³)1.18 (estimated)1.148
Boiling Point (°C)395–400 (predicted)392.1
LogP5.2 (calculated)4.99
Water Solubility (mg/L)<10 (estimated)12.3

The additional chlorine atom in the 2,4,5-trichlorophenoxy group increases molecular weight and lipophilicity compared to 2,4-dichlorophenoxy analogs .

Synthesis and Manufacturing

Route Design Principles

Drawing from patent WO2012032528A2 , which avoids toxic cyanating agents, a feasible synthesis involves:

  • Chlorophenol preparation: Nitration and reduction of para-substituted phenols to introduce chlorine atoms.

  • Esterification: Reacting 2,4,5-trichlorophenoxypropanoic acid with 2-ethyl-4-methylpentanol using acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4).

Critical Step: Purification via hydrochloride salt formation, as demonstrated for related thiazolecarboxylates , could enhance yield (>90%) and purity (>99%).

Process Optimization Challenges

  • Side reactions: Chlorine displacement during esterification may produce dichlorinated byproducts.

  • Safety: Handling trichlorophenols requires stringent controls due to dioxin formation risks .

Research Gaps and Future Directions

  • Synthesis scalability: Adapting batch processes to continuous flow reactors for industrial production.

  • Degradation pathways: Photolysis and hydrolysis studies to quantify environmental persistence.

  • Formulation development: Emulsifiable concentrates or nanoencapsulated delivery systems.

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